Human H3R Affinity: Target vs. Analog
In displacement assays using human histamine H3 receptor expressed in SK‑N‑MC or Sf9 cell membranes, the target compound achieves single-digit nanomolar Ki values (1.26–3.30 nM), whereas a structurally related pyrimidine–pyrrolidine analog (CHEMBL3238446) exhibits a Ki of 43 nM, representing a 13‑ to 34‑fold loss in affinity [1][2][3]. This large difference underscores the sensitivity of the chemotype to subtle structural changes and provides a quantitative benchmark for compound selection.
| Evidence Dimension | Human H3R binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 1.26 nM (SK‑N‑MC) [1]; Ki = 3.30 nM (Sf9) [2] |
| Comparator Or Baseline | CHEMBL3238446 (pyrimidine–pyrrolidine analog) Ki = 43 nM (HEK‑293) [3] |
| Quantified Difference | 13‑fold to 34‑fold weaker affinity for the comparator |
| Conditions | Displacement of [3H]RAMHA or [3H]Nα‑methylhistamine; human H3R expressed in SK‑N‑MC, Sf9, or HEK‑293 cells |
Why This Matters
A 13‑ to 34‑fold difference in target engagement can determine whether a compound acts as a full antagonist or fails to occupy the receptor at physiologically relevant concentrations, directly impacting experimental design and data interpretability.
- [1] BindingDB BDBM50419588 (CHEMBL1934057). Human H3R Ki = 1.26 nM. View Source
- [2] BindingDB BDBM50509072 (CHEMBL4454158). Human H3R Ki = 3.30 nM. View Source
- [3] BindingDB BDBM50001753 (CHEMBL3238446). Human H3R Ki = 43 nM. View Source
